N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a trifluoroethyl group, and a benzodioxin moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-12(13-4-5-15-16(9-13)26-8-7-25-15)22-17(24)14-3-2-6-23(10-14)11-18(19,20)21/h4-5,9,12,14H,2-3,6-8,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRKJKNLZINLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CCCN(C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Alkylation: The benzodioxin intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of reactions, including the reduction of pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzodioxin-ethyl intermediate with the piperidine derivative under conditions that facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The benzodioxin moiety may interact with enzyme active sites, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring may facilitate the compound’s ability to cross biological membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives and benzodioxin-containing compounds.
This compound: is unique due to the presence of both trifluoroethyl and benzodioxin groups, which may confer distinct chemical and biological properties.
Uniqueness
- The combination of the trifluoroethyl group and benzodioxin moiety in a single molecule is relatively rare, providing unique opportunities for research and application.
- The trifluoroethyl group can enhance metabolic stability and bioavailability, while the benzodioxin moiety can provide specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
